![molecular formula C11H17BFNO2 B1434188 (4-((Diethylamino)methyl)-2-fluorophenyl)boronic acid CAS No. 1704064-27-6](/img/structure/B1434188.png)
(4-((Diethylamino)methyl)-2-fluorophenyl)boronic acid
Overview
Description
Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two other atoms or groups of atoms. They are known for their ability to form stable covalent bonds with sugars, which makes them useful in the field of biomaterials .
Synthesis Analysis
Boronic acids are often used in Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular structure of boronic acids often includes an aminomethyl group, which enhances the affinity towards diols at neutral pH . This group primarily acts as an electron-withdrawing group that lowers the pKa of the neighboring boronic acid, thereby facilitating diol binding at neutral pH .Chemical Reactions Analysis
Boronic acids are known to participate in various chemical reactions. For example, they can form boronate esters with 1,2- or 1,3-diols present on the substrate . This property is often utilized in the field of chemosensors .Physical And Chemical Properties Analysis
The physical and chemical properties of boronic acids can vary widely. For example, the pKa values of boronic acids can be influenced by the presence of different functional groups .Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions
(4-((Diethylamino)methyl)-2-fluorophenyl)boronic acid can be utilized in Suzuki-Miyaura cross-coupling reactions, which are widely applied in carbon-carbon bond-forming processes. This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex organic molecules .
Sensing Applications
Boronic acids are known for their ability to interact with cis-diols, which makes them useful in sensing applications. They can be used to create sensors with improved selectivity towards specific analytes, such as glucose or other saccharides .
Electrophilic Trapping
The compound may be involved in electrophilic trapping of arylmetal intermediates with borate esters from aryl halides, using reagents like Grignard reagents or through lithium–halogen exchange .
Bioimaging
Boron-based compounds, including those with a boronic acid moiety, have been used to create fluorophores for bioimaging applications. The diethylamino group in the compound could potentially enhance its fluorescent properties, making it useful for imaging in biological research .
Palladium-Catalyzed Reactions
Methylboronic acid derivatives are used in palladium-catalyzed Stille and Suzuki-Miyaura cross-couplings, as well as microwave-heated heterogeneous palladium-catalyzed reactions. The subject compound could potentially serve a similar role due to its boronic acid group .
Molecular Recognition
Boronic acids are used in molecular recognition to differentiate between mono- and polysaccharides due to their ability to form reversible covalent bonds with sugars. This property could be harnessed in various diagnostic and therapeutic applications .
Mechanism of Action
Target of Action
Boronic acids and their derivatives are known to be involved in various chemical reactions, including the suzuki-miyaura cross-coupling reaction .
Mode of Action
(4-((Diethylamino)methyl)-2-fluorophenyl)boronic acid acts as a cross-coupling partner in palladium-catalyzed carbon-carbon bond formation, specifically in the Suzuki-Miyaura reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize biaryl compounds, an important class of compounds in medicinal chemistry .
Result of Action
As a cross-coupling partner in the suzuki-miyaura reaction, this compound plays a crucial role in the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis .
Action Environment
The action, efficacy, and stability of (4-((Diethylamino)methyl)-2-fluorophenyl)boronic acid can be influenced by various environmental factors. For instance, boronic esters are known to be sensitive to hydrolysis under mild acidic or basic conditions, as well as to proteodeboronation, oxidation, and nucleophilic attack . Therefore, the reaction conditions and the presence of other chemical species can significantly impact the action of this compound .
Safety and Hazards
Future Directions
properties
IUPAC Name |
[4-(diethylaminomethyl)-2-fluorophenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BFNO2/c1-3-14(4-2)8-9-5-6-10(12(15)16)11(13)7-9/h5-7,15-16H,3-4,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUKGDOJHNTXSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)CN(CC)CC)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((Diethylamino)methyl)-2-fluorophenyl)boronic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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